methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate
Brand Name: Vulcanchem
CAS No.: 665000-20-4
VCID: VC21487391
InChI: InChI=1S/C21H21N3O3S/c1-27-21(26)16-8-5-6-10-18(16)23-19(25)13-28-20-15(12-22)11-14-7-3-2-4-9-17(14)24-20/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H,23,25)
SMILES: COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.5g/mol

methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate

CAS No.: 665000-20-4

Cat. No.: VC21487391

Molecular Formula: C21H21N3O3S

Molecular Weight: 395.5g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[2-({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)acetamido]benzoate - 665000-20-4

Specification

CAS No. 665000-20-4
Molecular Formula C21H21N3O3S
Molecular Weight 395.5g/mol
IUPAC Name methyl 2-[[2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C21H21N3O3S/c1-27-21(26)16-8-5-6-10-18(16)23-19(25)13-28-20-15(12-22)11-14-7-3-2-4-9-17(14)24-20/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H,23,25)
Standard InChI Key ODYSAGRXBNIONT-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N
Canonical SMILES COC(=O)C1=CC=CC=C1NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N

Introduction

General Synthetic Pathway

The synthesis of this compound typically involves:

  • Formation of the cyclohepta[b]pyridine core: This can be achieved via cyclization reactions involving precursors like substituted pyridines or nitriles.

  • Introduction of the sulfanyl group: This step requires thiol-based reagents or sulfur transfer agents to attach the sulfanyl group to the core structure.

  • Amide bond formation: The acetamido group is introduced through amidation reactions using acyl chlorides or anhydrides.

  • Esterification: The benzoate moiety is formed by esterifying the carboxylic acid precursor with methanol under acidic conditions.

Example Reaction Conditions

  • Reagents: Thiol derivatives, acyl chlorides, and methanol for esterification.

  • Catalysts: Acidic or basic catalysts depending on the step (e.g., HCl for esterification).

  • Solvents: Common solvents include ethanol, dimethylformamide (DMF), or dichloromethane (DCM).

  • Temperature: Reactions are typically carried out at moderate temperatures (50–100°C).

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H NMR^1 \text{H NMR}: Signals corresponding to aromatic protons in the cyclohepta[b]pyridine and benzoate rings.

    • 13C NMR^{13} \text{C NMR}: Peaks for carbonyl carbons (amide and ester), aromatic carbons, and aliphatic carbons in the acetamido group.

  • IR Spectroscopy:

    • Strong absorption bands for:

      • Cyano group (2200 cm1\sim 2200 \text{ cm}^{-1}).

      • Carbonyl groups (1700 cm1\sim 1700 \text{ cm}^{-1}).

      • Amide NH stretch (3300 cm1\sim 3300 \text{ cm}^{-1}).

  • Mass Spectrometry:

    • Molecular ion peak corresponding to the molecular weight of the compound.

    • Fragmentation patterns indicating cleavage of ester and amide bonds.

  • Elemental Analysis:

    • Confirms the empirical formula by comparing calculated vs experimental percentages of C, H, N, O, and S.

Potential Applications

  • Medicinal Chemistry:

    • The compound's structure suggests it could act as a ligand for enzymes or receptors due to its functional groups and aromatic systems.

    • It may serve as a scaffold for designing inhibitors targeting enzymes like lipoxygenases or kinases.

  • Molecular Docking Studies:

    • Preliminary in silico studies indicate that similar compounds exhibit selective binding to biological targets like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory potential.

Comparative Data

CompoundBinding Energy (kcal/mol)Target Enzyme
Methyl 2-[2-(...)]Predicted: ~−9.05-LOX
Celecoxib−12.3COX-2

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